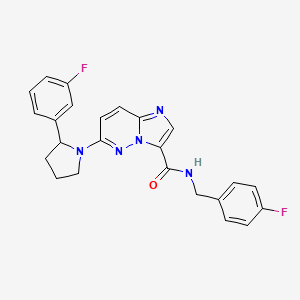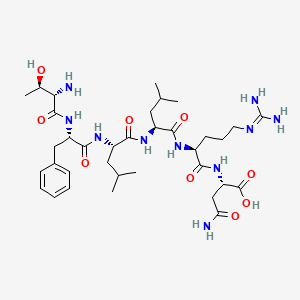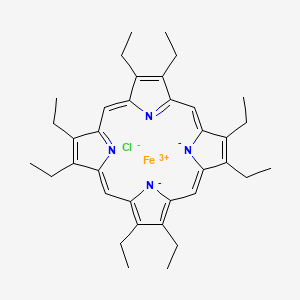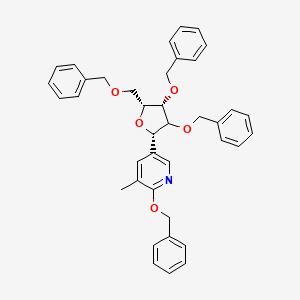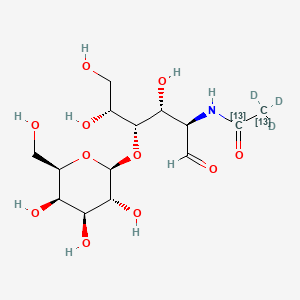
(2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base, 2-chloro-6-methoxypurine.
Glycosylation: The purine base is then glycosylated with a suitable sugar derivative, such as a protected ribose or deoxyribose, under acidic or basic conditions to form the nucleoside.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: The chlorine atom on the purine base can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of modified nucleosides with altered purine or sugar structures.
Substitution: Formation of nucleoside analogs with different substituents on the purine base.
Applications De Recherche Scientifique
Chemistry
Synthesis of Novel Nucleoside Analogs: Used as a precursor for the synthesis of various nucleoside analogs with potential therapeutic applications.
Biology
Enzyme Inhibition Studies: Investigated for its ability to inhibit viral enzymes, such as reverse transcriptase, which is crucial for viral replication.
Medicine
Antiviral Agents: Explored for its potential to treat viral infections, including HIV and hepatitis.
Anticancer Agents: Studied for its ability to inhibit the proliferation of cancer cells by interfering with DNA synthesis.
Industry
Pharmaceutical Development: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of (2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, leading to the inhibition of DNA or RNA synthesis. This compound targets viral enzymes, such as reverse transcriptase, and cellular enzymes involved in DNA replication. By interfering with these processes, it can inhibit viral replication and cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Gemcitabine: A nucleoside analog used as chemotherapy for various cancers.
Uniqueness
(2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific structural modifications, which confer distinct antiviral and anticancer properties. Its methoxy and chloro substituents on the purine base enhance its stability and efficacy compared to other nucleoside analogs.
Propriétés
Formule moléculaire |
C11H13ClN4O4 |
|---|---|
Poids moléculaire |
300.70 g/mol |
Nom IUPAC |
(2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H13ClN4O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3/t5-,6-,7-/m1/s1 |
Clé InChI |
SHECDAHTEBGANH-FSDSQADBSA-N |
SMILES isomérique |
COC1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)Cl |
SMILES canonique |
COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


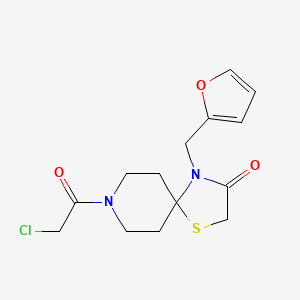
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
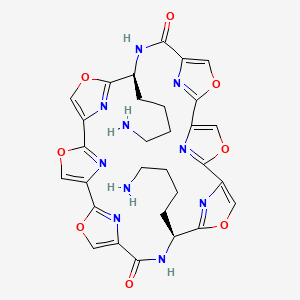
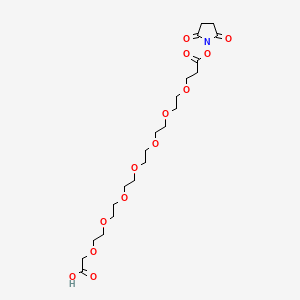

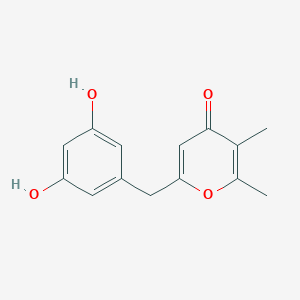
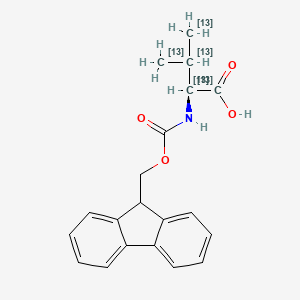
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
